9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one
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Overview
Description
9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one is a heterocyclic compound with a unique structure that includes both pyrazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Mitsunobu reaction followed by sequential cyclization . This method is efficient and provides high yields with good stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazine or oxazine rings, such as:
- 1,3-Oxazines
- 1,4-Oxazines
- Pyrazino[2,1-c][1,4]oxazines
Uniqueness
What sets 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
9a-(hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-5-8-4-9-3-7(12)10(8)1-2-13-6-8/h9,11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQRCPSMSNIVQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1C(=O)CNC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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